Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- is an organic compound that belongs to the class of phenyl ethanones. This compound is characterized by the presence of two phenyl rings, one substituted with two methoxy groups and the other with three hydroxyl groups. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The key step involves a condensation reaction between the starting materials in the presence of a base, such as sodium hydroxide, to form the desired ethanone derivative.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or other reduced phenyl derivatives.
Substitution: Halogenated phenyl derivatives or other substituted compounds.
Scientific Research Applications
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate various biochemical pathways, such as oxidative stress pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)-: Similar structure but with one less hydroxyl group.
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- is unique due to the presence of both methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
65568-08-3 |
---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O6/c1-21-11-4-3-9(15(8-11)22-2)5-12(18)16-13(19)6-10(17)7-14(16)20/h3-4,6-8,17,19-20H,5H2,1-2H3 |
InChI Key |
YKPYDVAMLFJQLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.